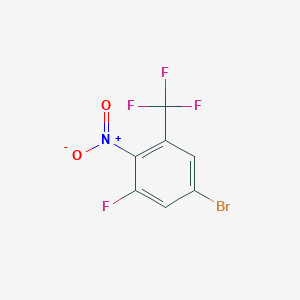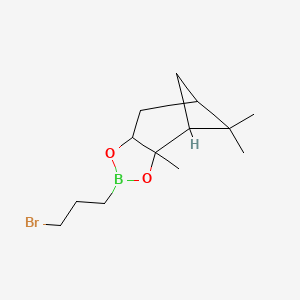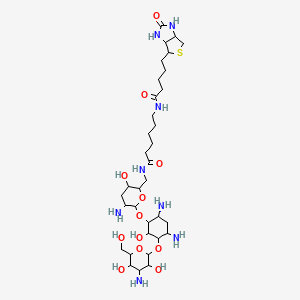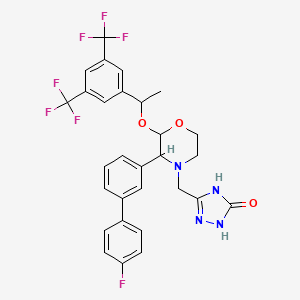![molecular formula C12H21NO6 B12290048 2,2-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid](/img/structure/B12290048.png)
2,2-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-4-dimethyl-L-glutamic Acid typically involves the protection of the amino group of L-glutamic acid with a tert-butoxycarbonyl (Boc) group. One common method includes reacting L-glutamic acid with methanol in the presence of p-toluenesulfonic acid, followed by the addition of Boc anhydride . This method avoids the use of acyl chloride reagents, making it more environmentally friendly and cost-effective .
Industrial Production Methods
Industrial production methods for N-Boc-4-dimethyl-L-glutamic Acid often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
N-Boc-4-dimethyl-L-glutamic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The Boc group can be substituted under acidic conditions to yield different products.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acidic conditions, often using hydrochloric acid (HCl), facilitate the removal of the Boc group.
Major Products Formed
The major products formed from these reactions include various derivatives of N-Boc-4-dimethyl-L-glutamic Acid, which can be used in further synthetic applications .
Aplicaciones Científicas De Investigación
N-Boc-4-dimethyl-L-glutamic Acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Serves as a tool in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of N-Boc-4-dimethyl-L-glutamic Acid involves its interaction with specific molecular targets and pathways. As a glutamate analog, it can mimic the behavior of glutamate in biological systems, influencing neurotransmission and other cellular processes . The compound’s effects are mediated through its binding to glutamate receptors and transporters, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-L-glutamic acid: Another Boc-protected glutamate derivative with similar applications in organic synthesis.
N-Boc-4,4-dimethyl-L-glutamic acid: A closely related compound with slight structural differences.
Uniqueness
N-Boc-4-dimethyl-L-glutamic Acid stands out due to its specific structural modifications, which confer unique properties and reactivity. These characteristics make it particularly valuable in specialized research applications and synthetic processes.
Propiedades
Fórmula molecular |
C12H21NO6 |
|---|---|
Peso molecular |
275.30 g/mol |
Nombre IUPAC |
2,2-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid |
InChI |
InChI=1S/C12H21NO6/c1-11(2,3)19-10(18)13-7(8(14)15)6-12(4,5)9(16)17/h7H,6H2,1-5H3,(H,13,18)(H,14,15)(H,16,17) |
Clave InChI |
PDYJNZPQOCDRFX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC(C)(C)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[7-methoxy-2-(propanoylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] 2-methoxy-2-phenylacetate](/img/structure/B12289970.png)
![[3-[3-(2-carbamoylpyrrolidine-1-carbonyl)phenyl]imino-11-hydroxy-2-methanimidoyl-10,13-dimethyl-17-methylsulfanylcarbonyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] cyclopropanecarboxylate](/img/structure/B12289975.png)
![2-Chloro-7-(2,4-difluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12289978.png)
![2-Acetamido-3,4,6-tri-O-acetyl-1-O-[(N-Cbz-aminoethoxy)ethoxy]-2-deoxy-b-D-galactopyranose](/img/structure/B12290001.png)






![N-{3-aminobicyclo[1.1.1]pentan-1-yl}methanesulfonamide](/img/structure/B12290022.png)

![(10R,13S)-10,13-dimethyl-16-methylidene-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B12290030.png)

